molecular formula C9H13FN3O7P B1616965 [5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 847-22-3

[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No. B1616965
CAS RN: 847-22-3
M. Wt: 325.19 g/mol
InChI Key: OPBLKWSMVCXQNV-UHFFFAOYSA-N
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Description

“[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate” is a chemically complex compound with a unique structure. It combines a pyrimidine base , an oxolan ring , and a phosphate group . The presence of the amino and hydroxy groups suggests potential biological relevance.



Molecular Structure Analysis

The molecular structure of “[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate” comprises several key features:



  • Pyrimidine Base : The central pyrimidine ring contains both the amino group (NH₂) and the fluorine atom (F).

  • Oxolan Ring : The oxolan ring contributes the hydroxy group (OH) and forms a glycosidic linkage.

  • Phosphate Group : The phosphate moiety is attached to the oxolan ring, providing a negatively charged group.



Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. It may participate in hydrolysis reactions , phosphorylation , or nucleophilic substitutions . Investigating its behavior under various conditions would reveal its chemical versatility.



Physical And Chemical Properties Analysis


  • Solubility : Is it water-soluble or organic solvent-soluble?

  • Melting Point : Determining the melting point aids in characterizing its crystalline form.

  • Stability : How stable is it under different pH conditions, temperature, and light exposure?


Scientific Research Applications

Novel Dinucleotide Analogs Design

Valiyev et al. (2010) explored the synthesis of novel dinucleotide analogs, including compounds with a structural resemblance to [5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate. This research contributes to the development of new strategies for synthesizing dinucleotide analogs, which are crucial in various biological processes and therapeutic applications (Valiyev et al., 2010).

Advanced Glycation End-Products Formation

Nemet et al. (2006) investigated the formation of advanced glycation end-products (AGEs) by methylglyoxal (MG), highlighting the biochemical transformations involving pyrimidine derivatives similar to the structure of interest. This research aids in understanding the role of such compounds in diabetes and neurodegenerative diseases (Nemet et al., 2006).

Development of CNS Disorder Treatments

Li et al. (2016) focused on the development of treatments for cognitive deficits associated with central nervous system disorders, utilizing compounds structurally similar to the query molecule. Their work emphasizes the therapeutic potential of these compounds in addressing cognitive impairments in diseases like schizophrenia and Alzheimer's (Li et al., 2016).

Anti-Inflammatory Properties

Cottam et al. (1993) explored the synthesis and biological evaluation of analogs related to the query compound, focusing on their anti-inflammatory properties. This is pivotal in developing new therapeutics for inflammatory diseases (Cottam et al., 1993).

Thiamin Pyrophosphate Synthesis

Godoi et al. (2006) described the structure of a key enzyme involved in the biosynthesis of thiamin pyrophosphate, an essential coenzyme. The study of compounds like the query molecule aids in understanding the synthesis of critical components like pyrimidines in biological systems (Godoi et al., 2006).

Safety And Hazards

Safety considerations are paramount:



  • Toxicity : Assess its toxicity profile, especially if it is intended for pharmaceutical use.

  • Handling Precautions : Researchers must follow safety protocols during synthesis and handling.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate, enzyme inhibitor, or antiviral agent.

  • Structural Modifications : Explore derivatives with altered functional groups for improved properties.

  • Biochemical Studies : Uncover its biological targets and pathways.


properties

IUPAC Name

[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN3O7P/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(20-7)3-19-21(16,17)18/h2,5-7,14H,1,3H2,(H2,11,12,15)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBLKWSMVCXQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)F)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201005003
Record name 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-5-fluoro-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

CAS RN

847-22-3
Record name NSC521751
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-5-fluoro-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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